4-(3-bromophenyl)-1H-pyrazol-3-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

4-(3-Bromophenyl)-1H-pyrazol-3-amine (CAS 301373-51-3) is a strategically differentiated aminopyrazole building block featuring a meta-bromophenyl substituent at the 4-position and a primary amine at the 3-position. This specific regioisomer is essential for kinase inhibitor programs where the 3-aminopyrazole moiety serves as a validated hinge-binding pharmacophore, while the aryl bromide enables orthogonal diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Heck cross-coupling. Substituting para- or ortho-bromo regioisomers, or non-brominated analogs, fundamentally alters binding orientation and SAR outcomes—making this exact CAS-numbered compound irreplaceable for reproducible medicinal chemistry workflows.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 301373-51-3
Cat. No. B1439298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-bromophenyl)-1H-pyrazol-3-amine
CAS301373-51-3
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=C(NN=C2)N
InChIInChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)
InChIKeyYHVUISAHXAWXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromophenyl)-1H-pyrazol-3-amine: A Versatile Brominated Aminopyrazole Scaffold for Kinase Inhibitor Discovery and Chemical Biology


4-(3-Bromophenyl)-1H-pyrazol-3-amine (CAS: 301373-51-3) is a brominated 3-aminopyrazole derivative with the molecular formula C9H8BrN3 and molecular weight 238.08 g/mol [1]. This compound belongs to the aminopyrazole class, which is recognized as a privileged heterocyclic scaffold extensively utilized in medicinal chemistry for developing kinase inhibitors, where the 3-aminopyrazole moiety frequently acts as a hinge-binding motif capable of forming crucial hydrogen bonds with enzyme targets . The molecule features a pyrazole core with a primary amine at the 3-position and a meta-bromophenyl substituent at the 4-position, a substitution pattern that confers distinct chemical reactivity and serves as a strategic synthetic handle for further functionalization via cross-coupling chemistry .

Why 4-(3-Bromophenyl)-1H-pyrazol-3-amine Cannot Be Interchanged with Other 3-Aminopyrazole or Bromophenyl-Pyrazole Analogs


Within the aminopyrazole scaffold class, seemingly minor structural variations—including the position of bromine substitution (meta vs. para vs. ortho), the site of phenyl attachment (4-position vs. 5-position vs. 1-position), and the presence or absence of additional substituents—can profoundly alter biological target engagement, synthetic accessibility, and physicochemical properties . As established in medicinal chemistry reviews of aminopyrazoles, the specific substitution pattern dictates both the compound's binding orientation to kinase hinge regions and its reactivity profile in downstream synthetic transformations [1]. Consequently, generic substitution with a different regioisomer or a non-brominated analog is not a scientifically valid procurement decision, as such changes would invalidate the intended SAR exploration or synthetic route. The evidence below quantifies the specific differentiation of the 4-(3-bromophenyl)-3-amine configuration.

Quantitative Differentiation Evidence for 4-(3-Bromophenyl)-1H-pyrazol-3-amine (CAS 301373-51-3)


Meta-Bromo vs. Para-Bromo Substitution: Regioisomeric Differentiation in the Aminopyrazole Series

The meta-bromophenyl substitution at the 4-position of 4-(3-bromophenyl)-1H-pyrazol-3-amine represents a structurally distinct regioisomer from its para-bromo counterparts, including 4-(4-bromophenyl)-1H-pyrazol-3-amine (CAS 40545-64-0), 5-(4-bromophenyl)-1H-pyrazol-3-amine (CAS 78583-82-1), and 5-(3-bromophenyl)-1H-pyrazol-3-amine (CAS 149246-81-1) . While all four compounds share the identical molecular formula C9H8BrN3 and molecular weight of 238.08 g/mol, the position of the bromine atom on the phenyl ring (meta vs. para) and the site of phenyl attachment to the pyrazole core (4-position vs. 5-position) create four chemically distinct entities with different synthetic origins, handling properties, and biological target profiles .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

Meta-Bromophenyl Substituent Confers Unique Synthetic Utility as a Cross-Coupling Handle Compared to Non-Brominated Analogs

The presence of the bromine atom at the meta-position of the phenyl ring in 4-(3-bromophenyl)-1H-pyrazol-3-amine provides a strategic synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck couplings) that is entirely absent in non-brominated 4-phenyl-1H-pyrazol-3-amine analogs . This bromine atom enables site-selective functionalization at the phenyl ring without affecting the pyrazole amine, which can be orthogonally protected. The meta-substitution pattern further distinguishes this compound from para-bromo or ortho-bromo variants, as the electronic and steric environment of the aryl bromide significantly influences both the efficiency of cross-coupling reactions and the properties of the resulting biaryl products [1].

Synthetic Chemistry Cross-Coupling Reactions Building Block

Aminopyrazole Scaffold as Validated Kinase Hinge-Binding Motif: Class-Level Differentiation from Non-Amino Pyrazoles

The 3-aminopyrazole moiety in 4-(3-bromophenyl)-1H-pyrazol-3-amine serves as an established hinge-binding pharmacophore in kinase inhibitor design, a functional capability not shared by pyrazole derivatives lacking the 3-amino group [1]. As documented in the medicinal chemistry literature, the 3-amino group enables critical hydrogen bond donor/acceptor interactions with the kinase hinge region (typically with backbone carbonyl and NH groups of residues in the kinase hinge). This pharmacophoric feature has been exploited in the development of clinically investigated kinase inhibitors such as PNU-292137 (CDK2 inhibitor, IC₅₀ = 37 nM) and advanced AXL inhibitors (IC₅₀ = 1.6 nM) [2]. In contrast, pyrazole derivatives without the 3-amino group (e.g., 4-(3-bromophenyl)-1H-pyrazole, CAS 149246-81-1) cannot engage the kinase hinge in the same bidentate hydrogen-bonding mode [3].

Kinase Inhibition Medicinal Chemistry ATP-Competitive Inhibitors

Meta-Bromophenyl Substitution Enhances Lipophilicity Relative to Non-Halogenated and Fluoro-Substituted Analogs

The meta-bromophenyl substituent in 4-(3-bromophenyl)-1H-pyrazol-3-amine confers increased lipophilicity compared to non-halogenated phenyl analogs or fluoro-substituted derivatives, a property that directly influences membrane permeability, plasma protein binding, and overall pharmacokinetic behavior [1]. As an H-bond-donating heterocycle, the pyrazole core has been established as a more lipophilic and metabolically more stable bioisostere of phenol . The bromine atom further contributes to lipophilicity (Hansch π value for Br = +0.86, compared to F = +0.14 or H = 0.00), while the amino group enhances aqueous solubility through hydrogen bonding interactions . This balanced polarity profile is a key differentiator in selecting building blocks for lead optimization campaigns where modulating lipophilicity is critical.

Physicochemical Properties Lipophilicity ADME

Commercial Purity Differentiation: 4-(3-Bromophenyl)-1H-pyrazol-3-amine Available at 96-98% Purity Across Multiple Suppliers

4-(3-Bromophenyl)-1H-pyrazol-3-amine (CAS 301373-51-3) is commercially available with documented purity specifications of 96% to 98% (HPLC or GC) from multiple suppliers, a quality metric that provides procurement confidence not uniformly available for all regioisomeric or structurally similar analogs . Specifically, suppliers report purity of 96% for research-grade material and 98% for higher-specification batches . The compound is supplied as a solid with documented molecular formula C9H8BrN3, molecular weight 238.08 g/mol, and MFCD number MFCD09878860 . This level of purity documentation enables researchers to proceed with synthetic or biological applications without additional in-house purification, reducing time-to-data.

Quality Control Chemical Purity Procurement

Defined Application Scenarios for 4-(3-Bromophenyl)-1H-pyrazol-3-amine in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Lead Discovery and Structure-Activity Relationship (SAR) Studies

Use 4-(3-bromophenyl)-1H-pyrazol-3-amine as a core scaffold in kinase inhibitor discovery programs targeting ATP-binding sites. The 3-aminopyrazole moiety provides a validated hinge-binding pharmacophore [1], while the meta-bromophenyl group can be further functionalized via cross-coupling reactions to explore SAR in the hydrophobic back pocket of the kinase active site. This compound is particularly suited for programs focused on CDK, AXL, Aurora, or other kinases where aminopyrazole-based inhibitors have demonstrated nanomolar potency in biochemical assays and in vivo antitumor efficacy [2].

Synthesis of Focused Heterocyclic Libraries via Pd-Catalyzed Cross-Coupling

Employ 4-(3-bromophenyl)-1H-pyrazol-3-amine as a versatile building block for generating diverse heterocyclic libraries. The aryl bromide serves as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling rapid diversification of the phenyl ring while preserving the pyrazole amine for orthogonal functionalization [1]. This orthogonal reactivity profile makes the compound a strategic choice for parallel synthesis workflows in medicinal chemistry campaigns.

Chemical Biology Probe Development and Target Identification

Utilize 4-(3-bromophenyl)-1H-pyrazol-3-amine as a starting point for developing chemical biology probes. The bromine atom can be leveraged for radiolabeling (e.g., via halogen exchange to introduce ⁷⁶Br or ¹⁸F) or as an affinity handle for target identification studies. The balanced lipophilicity profile (Hansch π for Br = +0.86) and hydrogen-bonding capacity of the aminopyrazole core [1] provide a favorable starting point for probe optimization, balancing cellular permeability with aqueous solubility.

Reference Standard for Regioisomeric Purity Assessment in Analytical Method Development

Use 4-(3-bromophenyl)-1H-pyrazol-3-amine (96-98% purity) as a reference standard for developing and validating HPLC, LC-MS, or GC methods aimed at distinguishing among regioisomeric bromophenyl-aminopyrazole compounds [1]. Given the existence of multiple regioisomers with identical molecular formula (C9H8BrN3) and molecular weight (238.08 g/mol) but differing CAS numbers and retention properties, this compound serves as a critical reference for ensuring accurate compound identity in screening libraries and synthetic workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-bromophenyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.